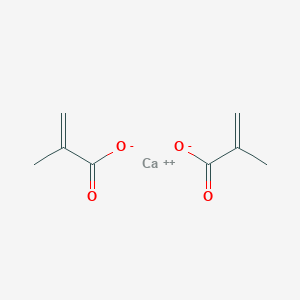

Calcium methacrylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16809-88-4 |

|---|---|

Molecular Formula |

C4H6CaO2 |

Molecular Weight |

126.17 g/mol |

IUPAC Name |

calcium;2-methylprop-2-enoate |

InChI |

InChI=1S/C4H6O2.Ca/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6); |

InChI Key |

LYMYOENPASUELF-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ca+2] |

Canonical SMILES |

CC(=C)C(=O)O.[Ca] |

Other CAS No. |

16809-88-4 |

Related CAS |

79-41-4 (Parent) |

Synonyms |

2-methylacrylic acid methacrylic acid methacrylic acid, calcium salt methacrylic acid, sodium salt sodium methacrylate |

Origin of Product |

United States |

Synthetic Methodologies for Calcium Methacrylate

Direct Synthesis Pathways of Calcium Methacrylate (B99206)

The primary method for synthesizing calcium methacrylate is through direct chemical reaction. This involves the neutralization of methacrylic acid with a suitable calcium-containing precursor.

Reaction of Methacrylic Acid with Calcium Precursors

This compound is most commonly synthesized via a neutralization reaction between methacrylic acid and a calcium precursor. The most frequently used precursors are calcium hydroxide (B78521) (Ca(OH)₂) and calcium carbonate (CaCO₃).

The reaction with calcium hydroxide is a straightforward acid-base neutralization, typically conducted in an aqueous medium at room temperature. The general chemical equation for this reaction is:

2CH₂=C(CH₃)COOH + Ca(OH)₂ → Ca(CH₂=C(CH₃)COO)₂ + 2H₂O

This process is also described in U.S. Patent 3,839,437, which details the formation of this compound as a metal salt of methacrylic acid using calcium hydroxide. prepchem.comgoogle.com This foundational reaction is a cornerstone for various industrial production methods.

Optimization of Synthesis Conditions for this compound Purity and Yield

To ensure high purity and yield, particularly in industrial-scale production, the synthesis conditions for this compound must be carefully controlled. Key parameters that are optimized include temperature, pH, reaction time, and the introduction of additives.

Industrial processes often involve the careful and controlled addition of methacrylic acid to a suspension of calcium hydroxide while monitoring temperature and pH to drive the reaction to completion and minimize impurities. Following the reaction, the resulting this compound product is typically filtered, washed, and dried to achieve the desired purity.

Research into the synthesis of related calcium-containing methacrylate resins has identified specific optimal conditions. For instance, in the synthesis of a complex methacrylate resin, optimal conditions were found to be a reaction temperature of 40°C with an addition time of 90 minutes. researchgate.net While specific parameters can vary depending on the exact nature of the final product, the principles of controlling reaction kinetics and equilibrium are universal. The goal is to maximize the formation of the desired product while preventing side reactions or the inclusion of unreacted starting materials.

| Parameter | Typical Range/Condition | Objective | Reference |

|---|---|---|---|

| Temperature | Room Temperature to 40°C | Control reaction rate, prevent side reactions | researchgate.net |

| pH | Controlled during acid addition | Ensure complete neutralization | |

| Reaction Time | ~90 minutes (addition time) | Maximize product yield | researchgate.net |

| Post-Reaction Processing | Filtration, washing, drying | Remove impurities and isolate pure product |

Functionalization and Derivatization Strategies for this compound

This compound's chemical structure, featuring both a polymerizable methacrylate group and an ionic calcium salt, makes it a valuable bifunctional monomer for creating advanced functional polymers. nih.gov The primary strategy for its functionalization is through copolymerization with other monomers to build polymer networks that incorporate the unique properties of the calcium ion.

This approach is particularly prominent in the development of bioactive materials for dental and biomedical applications. For example, this compound (CMA) can be introduced into a classical dental resin formulation, such as one containing bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). nih.gov The mixture is then polymerized, typically through photopolymerization, to form a cross-linked polymer network. nih.gov

In this resulting polymer, the this compound units are covalently bonded within the resin matrix. nih.gov This is not a simple mixture but a new copolymer where the calcium ions are integral to the structure. This functionalization imparts specific capabilities to the final material. The incorporated calcium can serve as a binding site for phosphate (B84403) ions and can be released into the surrounding environment, which is a critical feature for promoting the mineralization of hydroxyapatite (B223615) on the material's surface. nih.gov This strategy effectively transforms a standard polymer into a "calcium-rich" bioactive material capable of in-situ repair and regeneration, a significant advancement over materials that simply use inert fillers. nih.gov

Polymerization Mechanisms and Kinetics of Calcium Methacrylate Systems

Radical Polymerization of Calcium Methacrylate (B99206)

The polymerization of calcium methacrylate (CaMA) via radical mechanisms is a subject of significant academic and industrial interest. This process allows for the synthesis of polymers with unique properties stemming from the presence of the calcium cation.

Fundamental Mechanisms of this compound Radical Polymerization

The radical polymerization of this compound proceeds through the classical steps of initiation, propagation, and termination. mdpi.comnih.gov The process is typically started using a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which decomposes under heat to generate primary radicals. acs.org These radicals then react with a this compound monomer unit, initiating the polymer chain.

A distinguishing feature of CaMA polymerization is the profound influence of the calcium cation. Quantum chemistry studies have highlighted the importance of distonic radical-cation interactions. anu.edu.auresearchgate.net In this phenomenon, the electrostatic attraction between the positively charged calcium ion (Ca²⁺) and the radical at the propagating chain end plays a crucial role. This interaction stabilizes the polymer terminus and influences the reactivity of the propagating species. anu.edu.au The Ca²⁺ coordinates with the carboxylate groups of the monomer and the polymer chain, a feature that becomes central to the stereochemical control of the reaction. anu.edu.au

Kinetic Studies of this compound Polymerization Processes

Kinetic studies of this compound polymerization provide quantitative insights into the reaction rates and monomer conversion. The rate of polymerization (R_p) for radical polymerization generally follows the fundamental equation: R_p = k_p[M][I]⁰·⁵(fk_d/k_t)⁰·⁵, where k_p, k_d, and k_t are the rate constants for propagation, initiator decomposition, and termination, respectively, [M] is the monomer concentration, [I] is the initiator concentration, and f is the initiator efficiency. mdpi.com

Investigations into related systems have shown how the presence of methacrylate salts can influence reaction kinetics. For example, in photopolymerization of dental resin formulations, the addition of this compound was found to decrease the polymerization speed to some extent, which was attributed to the lower intrinsic reactivity of the CaMA monomer. nih.gov However, this was counterbalanced by a decrease in the formulation's viscosity, which enhanced molecular mobility and ultimately led to a slight increase in the final double-bond conversion. nih.gov The final monomer conversion in dimethacrylate systems is crucial for achieving desirable mechanical properties and minimizing the risk of toxic monomer leaching. plos.org

Influence of Reaction Conditions on this compound Polymerization Kinetics

The kinetics of CaMA polymerization are highly sensitive to the reaction conditions, which can be manipulated to control the polymerization process and the final polymer characteristics.

Solvent: The choice of solvent is a critical parameter. The polymerization of CaMA is often conducted in aprotic polar solvents like N,N-dimethylformamide (DMF). acs.org Research has demonstrated that the solvent system directly impacts the stereochemical outcome. For instance, conducting the polymerization in a toluene/DMF (2:1) mixed solvent resulted in a higher isotactic content compared to using DMF alone. acs.org This is because the solvent polarity affects the nature and strength of the ionic interactions that guide the polymerization. anu.edu.au More polar solvents can disrupt the specific coordination structures responsible for stereocontrol, leading to a loss of tacticity. anu.edu.au

Stereochemical Control in this compound Polymerization

A key area of research in this compound polymerization is the ability to control the stereochemistry, or tacticity, of the polymer chain. This control allows for the synthesis of isotactic-rich polymers, where the carboxylate side groups are all oriented on the same side of the polymer backbone.

Origins of Stereospecificity in this compound Polymerization

The free-radical polymerization of CaMA has been shown to yield poly(this compound) that, after conversion to poly(methyl methacrylate) (PMMA), exhibits a high degree of isotacticity (mm triads). acs.orgresearchgate.net This is unusual for conventional radical polymerization, which typically produces atactic (random) polymers. The origin of this stereospecificity lies in the strong ionic interactions between the calcium cation and the methacrylate monomer units at the propagating chain end. acs.org Theoretical calculations have confirmed that the specific structure of the polymer terminus, dictated by these ionic interactions, is the primary factor influencing the stereoselectivity of monomer addition. anu.edu.auresearchgate.net

The table below shows the impact of the solvent system on the tacticity of PMMA derived from the polymerization of CaMA, highlighting the role of reaction conditions in stereocontrol.

| Solvent System | mm (isotactic) | mr (heterotactic) | rr (syndiotactic) |

| DMF | 59% | 33% | 8% |

| Toluene/DMF (2:1) | 65% | 30% | 5% |

| Data sourced from Macromolecules. acs.org |

Role of Chelation and Metal Cation Interactions in Stereocontrol

The mechanism for stereocontrol in CaMA polymerization is attributed to the formation of a highly organized transition state stabilized by chelation. anu.edu.au The calcium cation acts as a template, coordinating with multiple carboxylate groups simultaneously. radicalpolymers.com

Quantum chemical models suggest the formation of a "chelated bridging scaffold." anu.edu.au In this model, the Ca²⁺ ion forms a complex with the carboxylate groups of the terminal monomer unit, the penultimate monomer unit, and the incoming monomer. anu.edu.au This creates a specific μ-κ²:κ¹ bridging structure that locks the propagating chain end and the incoming monomer into a fixed orientation, favoring isotactic addition.

This chelation has two major consequences:

Monomer Activation: The coordination scaffold activates the incoming monomer, making it more susceptible to radical attack. anu.edu.au

Stereochemical Guidance: It regulates the relative orientation of the terminal and penultimate side chains, sterically guiding the incoming monomer to add in a way that produces an isotactic configuration. anu.edu.au

The stability of this chelated scaffold is paramount for achieving high levels of stereocontrol. As mentioned, the use of highly polar solvents can disrupt these delicate coordination interactions, leading to a loss of isotactic regulation. anu.edu.au The distonic radical-cation interaction further stabilizes this arrangement, with calculations showing it can lower the activation energy for the isotactic propagation pathway.

The table below summarizes the key interactions within the proposed chelation model and their effects on the polymerization process.

| Interaction / Structure | Description | Effect on Polymerization |

| Chelated Bridging Scaffold | Ca²⁺ coordinates with terminal, penultimate, and incoming monomer carboxylate groups. anu.edu.au | Enforces a specific geometry for monomer addition, leading to high isotacticity. |

| Distonic Radical-Cation Interaction | Electrostatic attraction between Ca²⁺ and the radical center on the propagating chain. anu.edu.au | Stabilizes the transition state and lowers the activation energy for propagation. |

| μ-κ²:κ¹ Bridging Motif | The specific coordination mode of the Ca²⁺ ion with the carboxylate groups. | Positions the radical and monomer for isotactic addition. |

Role of Chelation and Metal Cation Interactions in Stereocontrol

Copolymerization of this compound with Other Monomers

This compound is a valuable comonomer for the development of stable, cross-linked polymer networks, particularly in biomedical applications such as dental resins and bone cements. Its ability to participate in copolymerization reactions, typically through free-radical mechanisms, allows for the incorporation of ionic crosslinks into the polymer structure, enhancing mechanical properties and stability. acs.org

The formation of these stable networks is largely attributed to the bifunctional nature of this compound. Each monomer unit contains two methacrylate groups associated with a single calcium ion, enabling it to act as a cross-linking agent. During copolymerization with other vinyl monomers, such as methyl methacrylate (MMA) or the components of dental resins like bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), the this compound units become integrated into multiple polymer chains, creating a three-dimensional network. researchgate.net

Research on dental composites has demonstrated that incorporating a methacrylate-functionalized calcium phosphate (B84403) (MCP), a compound related to this compound, can significantly influence the mechanical properties of the resulting polymer network. The flexural strength of the composite can be optimized by adjusting the concentration of the calcium-containing monomer. For instance, one study found that a 3 wt.% addition of MCP to a dental composite resulted in the highest flexural strength, even surpassing that of the control material without the calcium-containing monomer. mdpi.com However, at higher concentrations (20 wt.%), the flexural strength decreased, which was attributed to a lower degree of conversion and reduced interaction between the filler and the resin matrix. mdpi.com This highlights the importance of optimizing the comonomer ratio to achieve the desired network stability and mechanical performance.

| Methacrylate-Functionalized Calcium Phosphate (MCP) Content (wt.%) | Mean Flexural Strength (MPa) | Reference |

| 0 (Control) | 98.2 | mdpi.com |

| 3 | 106.0 | mdpi.com |

| 6 | >98.2 (not statistically significant) | mdpi.com |

| 20 | 92.6 | mdpi.com |

The copolymerization of this compound with other monomers typically proceeds via a free-radical polymerization mechanism. nih.gov The process is initiated by a radical initiator, which creates free radicals that then react with the vinyl groups of the comonomers, propagating the polymer chains.

When this compound is included in a copolymerization system, its methacrylate groups react in a similar fashion to other methacrylate monomers. However, the presence of the calcium ion and the ionic nature of the monomer introduce specific effects on the copolymerization mechanism and the resulting polymer structure. The ionic interactions can influence the reactivity of the monomers and the conformation of the growing polymer chains, as seen in the homopolymerization of this compound.

In systems like dental resins, this compound is copolymerized with monomers such as Bis-GMA and TEGDMA. The copolymerization results in a highly cross-linked, stable network. researchgate.net The this compound units, with their two associated methacrylate functionalities, act as cross-linking points, covalently bonding different polymer chains together. Furthermore, the ionic calcium carboxylate groups can form ionic aggregates within the polymer matrix, acting as physical cross-links that further enhance the stability and mechanical properties of the network. This dual covalent and ionic cross-linking contributes to the formation of a robust and durable material.

While the general principles of free-radical copolymerization apply, the specific kinetic parameters, such as the reactivity ratios of this compound with other common monomers, are not extensively detailed in the available literature. Reactivity ratios (r1 and r2) are crucial for predicting the composition and sequence distribution of the resulting copolymer. scielo.br For a given pair of monomers, these ratios indicate the relative preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. scielo.br Although reactivity ratios for various other methacrylate copolymer systems have been determined, specific values for this compound are not readily found in the searched literature. researchgate.netacs.orgmdpi.com The investigation of these parameters would provide a more quantitative understanding of the copolymerization mechanism involving this compound.

Characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are essential for investigating the outcomes of these copolymerization reactions. FTIR can be used to confirm the incorporation of the different monomer units into the copolymer by identifying their characteristic functional group absorptions and to monitor the conversion of the C=C double bonds during polymerization. mdpi.commdpi.com NMR spectroscopy is a powerful tool for determining the composition of the copolymer and for analyzing the tacticity of the polymer backbone. mdpi.commeasurlabs.com

Material Engineering and Composite Development with Calcium Methacrylate

Integration of Calcium Methacrylate (B99206) in Bioactive Composite Materials

The incorporation of calcium methacrylate (CMA) into composite materials represents a significant advancement in the development of bioactive materials, particularly in the dental and biomedical fields. These materials are designed to not only provide structural support but also to interact with the biological environment to elicit a specific, positive response, such as promoting the regeneration of mineralized tissue.

The fundamental design principle for bioactive composites containing this compound is to create a material capable of inducing hydroxyapatite (B223615) (HA) mineralization, which is the primary inorganic component of bone and teeth. nih.gov The integration of CMA, a bifunctional monomer and the calcium salt of methacrylic acid, into a polymer matrix serves as a source of calcium ions (Ca²⁺). nih.gov When these composites are exposed to a phosphate-rich environment, such as saliva or simulated body fluid, the released Ca²⁺ can interact with phosphate (B84403) ions (PO₄³⁻) to form a layer of HA on the material's surface. nih.govmdpi.com

A key strategy involves incorporating CMA into classic dental resin formulations, such as those based on bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). nih.gov This approach creates a calcium-rich functional dental resin that can be prepared through a straightforward one-step photopolymerization process. nih.govmdpi.com The design leverages the existing, well-characterized polymer matrix while introducing the bioactive potential of CMA. The goal is to achieve a material that not only restores the structure of damaged tissue but also facilitates its natural repair mechanisms. nih.gov This in-situ repair strategy allows for the regeneration of calcium phosphate crystals in mineral-deficient areas, a significant advantage over traditional inert restorative materials. nih.gov

This compound plays a direct and crucial role in enhancing the biomineralization potential of composite materials. As a calcium salt of methacrylic acid, CMA acts as a covalently bound source of calcium ions within the polymer network after polymerization. nih.gov This integration is a significant advantage over composites where bioactive fillers are simply physically mixed into the resin. In the latter case, the loss of fillers due to mechanical wear or degradation can diminish the material's long-term ability to promote mineralization. nih.gov

The process of biomineralization is initiated when the CMA-containing composite is in contact with a physiological fluid containing phosphate ions. The calcium within the composite matrix creates a localized, supersaturated environment of Ca²⁺ ions. nih.gov This high concentration of calcium ions drives the deposition of calcium phosphate from the surrounding fluid onto the composite's surface, which gradually crystallizes into hydroxyapatite. nih.govmdpi.com Research has demonstrated that dental resins functionalized with CMA can induce the formation of a dense layer of HA. nih.govmdpi.com

Crucially, this mineralization capability is not just a surface phenomenon. A key benefit of integrating CMA into the polymer backbone is that the material can continue to stimulate the in-situ generation of HA even if the surface layer is worn away or damaged, exposing a fresh, calcium-rich matrix. mdpi.com This sustained bioactivity is a significant improvement, offering the potential for long-term therapeutic effects, such as sealing marginal gaps between a dental restoration and the tooth to prevent bacterial penetration. mdpi.com The release of calcium ions, along with a potential localized increase in pH, contributes to an environment that favors remineralization and may interfere with the metabolic activity of biofilms. nih.govravellispa.it

The fabrication of this compound-containing composites employs various advanced processing techniques, often adapted from established methods in polymer and dental material manufacturing.

One of the most common and effective methods is photopolymerization . nih.govmdpi.com In this technique, CMA is mixed with other monomers (like Bis-GMA and TEGDMA) and a photoinitiator. The resulting resin mixture is then exposed to visible light of a specific wavelength, which activates the photoinitiator and triggers the polymerization process, solidifying the material. nih.govnih.gov This method is widely used in dentistry because it allows for "on-demand" curing, giving the clinician control over the working time and placement of the restorative material. Real-time Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the photopolymerization kinetics, assessing how factors like CMA concentration affect the rate and degree of conversion. mdpi.com

In-situ polymerization is another key technique where the polymerization of the monomer matrix occurs in the presence of the filler particles. tandfonline.com While often described for composites with fillers like calcium carbonate, the principle applies to CMA-containing systems where CMA itself is a monomer. This process aims to achieve a fine dispersion and strong interfacial adhesion between the polymer matrix and any additional inorganic fillers that might be included to enhance mechanical properties. tandfonline.com

For creating porous composite scaffolds, particularly for bone tissue engineering applications, freeze-drying is a relevant technique. A composite mixture, often in the form of a hydrogel, can be frozen and then lyophilized to remove the solvent, creating a porous structure that can support cell infiltration and tissue growth. mdpi.com

The table below summarizes processing techniques relevant to the fabrication of methacrylate-based composites.

| Processing Technique | Description | Application | Reference |

| Photopolymerization | A monomer mixture containing a photoinitiator is cured by exposure to light of a specific wavelength. | Fabrication of dental restorative materials. | nih.govmdpi.com |

| In-situ Polymerization | The polymer matrix is formed in the presence of filler particles to promote good dispersion and adhesion. | Creating nanocomposites with enhanced properties. | tandfonline.com |

| Freeze-Drying | A solvent is removed from a frozen composite mixture via sublimation to create a porous structure. | Fabrication of porous scaffolds for tissue engineering. | mdpi.com |

Role of this compound in Enhancing Biomineralization Potential

This compound in Polymer-Inorganic Hybrid Materials Research

The use of this compound extends into the broader field of polymer-inorganic hybrid materials, where it contributes to the development of composites with tailored properties, particularly those based on poly(methyl methacrylate) (PMMA).

Poly(methyl methacrylate) (PMMA) is a widely used polymer in medical and dental applications, notably as a bone cement. nih.gov However, standard PMMA is bio-inert. nih.gov Fabricating composites by incorporating this compound into a PMMA matrix is a strategy to impart bioactivity. This can be achieved through the copolymerization of methyl methacrylate (MMA) and this compound (CMA) monomers.

The fabrication process typically involves mixing the monomers (MMA and CMA) with a polymerization initiator. The polymerization can be initiated chemically or thermally. mdpi.com For instance, in dental resins, a blend of monomers including Bis-GMA, TEGDMA, and CMA is prepared and then polymerized via photopolymerization. nih.govmdpi.com

For bone cements, a two-part system is common, consisting of a solid powder component and a liquid monomer component. The powder typically contains pre-polymerized PMMA beads and an initiator, while the liquid contains the MMA monomer. To create a bioactive cement, the formulation can be modified by including calcium-releasing components. nih.gov While many studies use calcium phosphate ceramics as the inorganic phase mixed with PMMA powder, nih.gov an alternative approach is the copolymerization of MMA with functional monomers like CMA.

A study by Zhang et al. (2023) detailed the fabrication of a functional dental resin by introducing CMA into a Bis-GMA/TEGDMA formulation through one-step photopolymerization. nih.gov The effect of CMA concentration on the material's properties was systematically investigated.

The table below shows data on the effect of this compound (CMA) concentration on the photopolymerization and mechanical properties of a Bis-GMA/TEGDMA dental resin, as adapted from research findings. nih.govmdpi.com

| CMA Concentration (wt%) | Final Double Bond Conversion (%) | Maximum Polymerization Rate (%/s) | Compressive Modulus (MPa) |

| 0 | 65.4 | 2.9 | 1550 |

| 5 | 68.2 | 3.5 | 1210 |

| 10 | 66.5 | 3.2 | 1050 |

| 15 | 62.1 | 2.5 | 890 |

This data is illustrative of trends reported in the literature, where initial small additions of CMA can slightly increase conversion before higher concentrations hinder polymerization and reduce mechanical properties. nih.govmdpi.com

The performance of a composite material is critically dependent on the interface between the polymer matrix and the reinforcing filler. tandfonline.comresearchgate.net In polymer systems reinforced with this compound, the nature of the interaction is unique because CMA can act as a comonomer, becoming an integral part of the polymer backbone through covalent bonds. nih.gov This inherently creates a strong interface between the calcium-containing moiety and the rest of the polymer network.

Several factors influence these interfacial interactions:

Surface Chemistry: The surface of inorganic fillers can be modified to improve compatibility with the polymer matrix. For instance, stearic acid is often used to coat calcium carbonate nanoparticles, rendering their surface hydrophobic and improving their dispersion in a polymer matrix. tandfonline.comfrontiersin.org

Coupling Agents: Silane (B1218182) coupling agents are frequently used to form chemical bridges between the inorganic filler surface and the polymer matrix. researchgate.net These agents have functional groups that can react with both the filler and the polymer, creating strong covalent bonds at the interface.

Van der Waals Forces and Hydrogen Bonding: In the absence of covalent bonds, weaker intermolecular forces such as van der Waals forces and hydrogen bonding govern the adhesion at the interface. nih.gov The presence of polar groups on the polymer and filler can enhance these interactions.

Fabrication of Poly(methyl methacrylate)/Calcium Methacrylate Composites

This compound for Self-Healing Material Systems Research

This compound is emerging as a significant compound in the research and development of self-healing material systems, particularly in the realm of construction materials. Its application as an additive in concrete formulations is being explored to enhance the durability and lifespan of structures by facilitating autonomous crack repair. The fundamental mechanism involves the reaction of this compound with components of the cement matrix to precipitate minerals that fill and seal microcracks.

Incorporation of this compound in Self-Healing Concrete Formulations

The integration of this compound into concrete is being investigated as a chemical healing approach. One of the primary challenges in using monomers like methyl methacrylate (MMA) directly in concrete is their susceptibility to hydrolysis in the highly alkaline environment of cement paste, which leads to the formation of methacrylic acid and methanol. researchgate.net The subsequent reaction between the formed methacrylic acid and calcium hydroxide (B78521) in the cement results in the creation of this compound, a compound that is highly soluble in water and may leach out of the cement paste. researchgate.net

To counteract this, research is focused on methods to protect the healing agents. One such method involves the encapsulation of monomers like MMA. When cracks form in the concrete, these capsules rupture, releasing the healing agent which then polymerizes and can also react to form this compound, contributing to the healing process. researchgate.net

Table 1: Research Approaches for Incorporating this compound in Self-Healing Concrete

| Research Approach | Description | Key Considerations |

| Direct Addition | This compound is directly added to the concrete mix. | Potential for high water solubility and leaching. researchgate.net |

| In-situ Formation from MMA | Methyl methacrylate (MMA) is added, which hydrolyzes and reacts with calcium hydroxide to form this compound. | Hydrolysis of MMA in alkaline environments. researchgate.net |

| Encapsulation | MMA or other precursors are encapsulated to protect them until a crack occurs. | Capsule survivability during mixing and rupture upon cracking. researchgate.net |

Mechanisms of Self-Healing Facilitated by this compound Precipitation

The self-healing action involving this compound in concrete is primarily a chemical process centered around precipitation reactions. The core mechanism relies on the presence of water and other components within the cementitious matrix.

When microcracks form in concrete containing this compound, several processes can be initiated:

Reaction with Calcium Hydroxide: this compound can react with calcium hydroxide (Ca(OH)₂), a byproduct of cement hydration, to form products that precipitate within the cracks.

Mineral Precipitation: The addition of this compound to concrete formulations has been shown to facilitate healing through the precipitation of minerals, which helps to seal the cracks and extend the lifespan of the concrete structure. This process is analogous to the natural autogenous healing in concrete, where unhydrated cement particles continue to hydrate (B1144303) and calcium carbonate precipitates from the reaction of calcium hydroxide with carbon dioxide. nih.govcsce.ca

Polymerization and Matrix Formation: The methacrylate groups in this compound allow for copolymerization with other monomers that might be present, such as methyl methacrylate. This can lead to the formation of a stable polymer network within the cracks, providing structural integrity.

The effectiveness of this self-healing mechanism is dependent on several factors, including the availability of moisture to facilitate the chemical reactions and the transport of ions to the crack site. nih.govnih.gov The precipitation of these new phases within the crack helps to restore the material's integrity and reduce its permeability to harmful substances, thereby enhancing the durability of the structure.

Table 2: Key Reactions and Processes in this compound-Facilitated Self-Healing

| Process | Description | Role in Self-Healing |

| Precipitation | Formation of solid mineral products within the crack volume. | Fills and seals the crack, restoring load-bearing capacity and reducing permeability. |

| Reaction with Ca(OH)₂ | This compound interacts with the calcium hydroxide present in the cement paste. | Forms a self-healing matrix that can repair microcracks. |

| Copolymerization | The methacrylate component can polymerize with other monomers released from encapsulates. | Creates a stable polymer network that bridges the crack faces. |

Biomaterials Research and Regenerative Engineering Applications of Calcium Methacrylate in Vitro Studies on Material Functionality

Calcium Methacrylate (B99206) in Dental Restorative Materials Research

The pursuit of dental restorative materials that not only replace lost tooth structure but also actively promote the regeneration of dental tissues has led to significant research into bioactive components. Calcium methacrylate (CMA) has emerged as a promising functional monomer in this field, primarily due to its potential to induce remineralization and integrate with dental resin systems.

Remineralization Capacity through Hydroxyapatite (B223615) Formation Induction

The primary indicator of a dental material's remineralization potential is its ability to induce the formation of hydroxyapatite (HA), the principal mineral component of enamel and dentin. nih.gov In vitro studies have demonstrated that dental resins functionalized with this compound exhibit a significant capacity for inducing HA formation. nih.govdntb.gov.ua When these materials are immersed in solutions containing calcium and phosphate (B84403) ions, dense crystals of HA can be observed forming on their surfaces. nih.gov

The mechanism involves the calcium ions within the CMA-containing resin matrix acting as nucleation sites for HA crystal growth. This process is enhanced when the material is alternately soaked in calcium nitrate (B79036) and sodium phosphate solutions, simulating the dynamic ionic environment of the oral cavity. nih.gov Research has shown a direct correlation between the concentration of CMA in the dental resin and the amount of HA formed; higher CMA content leads to a greater deposition of HA crystals. nih.govdntb.gov.ua This ability to foster a mineralized layer at the material-tooth interface is crucial for sealing microscopic gaps and preventing secondary caries. pulpdent.es

Functionalization of Dental Resins with this compound

This compound is integrated into traditional dental resin formulations, such as those based on bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), through a one-step photopolymerization process. nih.govdntb.gov.uamdpi.com This method creates a calcium-rich, functional dental resin (termed BTCM in some studies) that is both cost-effective and straightforward to prepare. nih.govdntb.gov.ua The incorporation of CMA, a bifunctional monomer, allows the resulting polymer to be inherently bioactive, as opposed to relying on the addition of separate filler particles. mdpi.com

The influence of CMA on the properties of the dental resin has been a key area of investigation. Real-time Fourier-transform infrared spectroscopy (FTIR) has been used to study the photopolymerization kinetics, revealing that the polymerization rate is affected by the CMA concentration. mdpi.com While the double bond conversion can be completed rapidly, typically in under 300 seconds, the mechanical properties, such as the compression modulus, tend to decrease as the content of CMA increases. nih.govdntb.gov.ua Despite this, the functionalized resin demonstrates good biocompatibility, as indicated by MTT assays and cell adhesion studies showing that cells can adhere and proliferate on the material's surface. nih.govdntb.gov.ua

| CMA Content (wt%) | Hydroxyapatite (HA) Formation | Compression Modulus | Biocompatibility |

|---|---|---|---|

| 30 | Observed | Decreased relative to control | Good |

| 40 | Increased | Further decreased | Good |

| 50 | Dense formation | Lowest among tested | Good |

This compound in Bone Cement Systems Research

In orthopedic applications, bone cements are crucial for the fixation of joint prostheses. scielo.br Polymethyl methacrylate (PMMA) is the most commonly used bone cement, but its bio-inert nature has prompted research into modifications that can enhance its biological performance. frontiersin.orgjourcc.com The incorporation of calcium-releasing compounds, including this compound, is a key strategy to improve the bioactivity and integration of these materials with bone tissue.

Role in Enhancing Material Structure and Biological Integration

The addition of calcium-containing compounds to PMMA bone cements aims to impart bioactivity, encouraging the formation of an apatite-like layer on the cement surface, which is essential for bonding to bone tissue. mdpi.com While PMMA itself is bioinert, incorporating phosphate functional groups and calcium ions can significantly improve its apatite-forming ability. mdpi.com This enhanced bioactivity is critical for promoting osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. jourcc.com

Research has explored the use of various calcium phosphate fillers to improve the biological response to PMMA cements. acs.org The release of calcium ions from the cement can stimulate bone cells and contribute to a more favorable tissue response. nih.gov By modifying the surface properties of PMMA, for instance through chemical treatments or the inclusion of bioactive components, its hydrophobicity can be reduced, making it more conducive to cell attachment and the formation of a calcium phosphate layer. researchgate.net This surface modification is a critical step in transforming a bioinert material into one that can actively participate in the healing and integration process at the bone-implant interface.

Comparison with Alternative Calcium-Releasing Compounds in Bone Cements

A variety of calcium-based compounds have been investigated as additives to bone cements to enhance their bioactivity. These include hydroxyapatite (HA), tricalcium phosphate (TCP), and bioactive glasses. frontiersin.orgresearchgate.net HA is one of the most studied additives due to its chemical similarity to the mineral phase of bone. acs.org Its incorporation can improve the biocompatibility and osteogenic potential of PMMA cements. acs.org However, a significant drawback of HA is its limited solubility and release from the methacrylate matrix, which can hinder its biological activity. acs.org

In contrast, other calcium phosphate compounds like monocalcium phosphate (MCP) are more soluble and can be released from the cement. acs.org This release of ions can interact with other components, like HA, to form intermediate phases such as dicalcium phosphate (brushite), which can then transform into the more stable HA. acs.org Studies have also compared the effects of adding HA or α-TCP to bone cements containing functional methacrylates. researchgate.net These investigations have shown that the type of calcium phosphate filler and the composition of the methacrylate matrix can influence properties such as setting time and mechanical strength. researchgate.net The goal is to achieve a balance between adequate mechanical support and enhanced biological functionality.

| Compound | Key Characteristics | Impact on Bone Cement |

|---|---|---|

| This compound | Provides calcium ions and is polymerizable. | Can be integrated into the polymer backbone, potentially offering controlled ion release. |

| Hydroxyapatite (HA) | Chemically similar to bone mineral, bioactive. | Enhances biocompatibility and osteoconductivity, but has low solubility. acs.org |

| Tricalcium Phosphate (TCP) | Bioactive and resorbable. | Can be resorbed and replaced by new bone tissue over time. |

| Monocalcium Phosphate (MCP) | More soluble than HA. acs.org | Promotes ion release and can interact with other calcium phosphates to form HA. acs.org |

| Bioactive Glass | Releases various ions (Ca, P, Si) and forms a silica (B1680970) gel layer. | Highly bioactive, promotes rapid apatite formation. mdpi.com |

Scaffold Design and Biointerface Engineering with this compound Derivatives

The field of tissue engineering relies heavily on the design of three-dimensional scaffolds that can support and guide tissue regeneration. nih.govresearchgate.net These scaffolds must possess specific properties, including biocompatibility, appropriate mechanical strength, and the ability to promote cell adhesion, proliferation, and differentiation. mdpi.com The incorporation of this compound derivatives into scaffold materials offers a promising avenue for creating bioactive constructs, particularly for bone tissue engineering.

Hybrid organic-inorganic biomaterials, which combine polymers with bioactive inorganic components like calcium phosphates, are being developed to mimic the composition of natural tissues. ub.edu this compound and its derivatives can be integrated into these hybrid systems to provide a source of calcium ions and to participate in the polymerization of the scaffold matrix. Methacrylic anhydride-based hydrogels, for example, can be used as bioinks for 3D bioprinting, allowing for the precise fabrication of scaffolds with controlled porosity and architecture. accscience.com

The surface of these scaffolds is critically important for their interaction with biological systems. Engineering the biointerface through techniques such as surface texturing, chemical treatments, or the incorporation of bioactive molecules can significantly enhance cellular response. ub.edu For instance, creating meso- and microporosity increases the surface area available for protein adsorption and cell attachment, which in turn can promote better tissue integration. ub.edu Nanocomposite hydrogels, such as those combining gelatin methacrylate (GELMA) with amorphous calcium phosphate, are being explored for their ability to create a microenvironment that closely resembles the natural extracellular matrix, thereby supporting bone regeneration. frontiersin.org The use of this compound derivatives in these advanced scaffold designs holds the potential to create "smart" biomaterials that can actively guide the process of tissue repair and regeneration. ub.edu

Development of Methacrylate-Functionalized Calcium Phosphate Scaffolds

The development of advanced biomaterials for bone regeneration and dental applications has led to the creation of hybrid materials that combine the bioactivity of calcium phosphates with the polymerizability of methacrylates. A significant innovation in this area is the synthesis of methacrylate-functionalized calcium phosphate (MCP). vivarep.comresearchgate.net This novel compound is designed to be used as a bioactive component in restorative dental composites and bone cements. researchgate.netacs.org

The synthesis of MCP is typically achieved through a solution-precipitation chemical process. mdpi.com This method involves reacting calcium salts with a combination of phosphoric acid and a phosphate-functional monomer, such as Bis-2-(methacryloyloxy)ethyl phosphate. researchgate.netmdpi.com This process grafts polymerizable methacrylate groups onto the calcium phosphate structure. researchgate.net The resulting MCP molecule exists in a highly active, transitional state at the molecular level. vivarep.com Unlike traditional calcium phosphate fillers, which have only mechanical interactions with the resin matrix, the methacrylate groups on MCP can chemically bond with the polymer matrix of the composite material. mdpi.com

This functionalization is crucial because it allows the bioactive component to be chemically integrated into the scaffold or restorative material, enhancing its stability and mechanical properties. acs.org Research has shown that composites containing MCP exhibit properties compatible with mineralized tissues and possess self-healing potential. acs.org The characterization of synthesized MCP is performed using techniques such as Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), which confirms the presence of characteristic absorption peaks for both the methacrylate group and P-O groups from the phosphate component. researchgate.net Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) are also used to analyze the morphology and elemental composition of the MCP particles. researchgate.netresearchgate.net The development of these materials represents a move towards an era of restorative materials that actively promote tooth health while meeting the esthetic and mechanical demands of modern dentistry. vivarep.com

Table 1: Characteristics of Methacrylate-Functionalized Calcium Phosphate (MCP) Scaffolds

| Feature | Description | Source(s) |

|---|---|---|

| Synthesis Method | Solution-precipitation reaction of calcium salts, phosphoric acid, and a phosphate-functional methacrylate monomer. | researchgate.netmdpi.com |

| Key Components | Calcium phosphate base functionalized with polymerizable methacrylate groups. | vivarep.comresearchgate.net |

| Bonding Mechanism | Chemical bonding with the resin matrix via methacrylate groups, in addition to mechanical interlocking. | mdpi.com |

| Primary Application | Bioactive filler in dental restorative composites and bone cements. | researchgate.netacs.org |

| Reported Bioactivity | Promotes hydroxyapatite precipitation on the material's surface when exposed to physiological fluids. | vivarep.comresearchgate.netmdpi.com |

| Analytical Characterization | ATR-FTIR, SEM, EDS, X-Ray Diffraction Analysis (XRDA). | researchgate.netresearchgate.net |

Gelatin Methacrylate and Alginate Methacrylate in Scaffold Hydrogel Formulations

Hydrogels are highly attractive for tissue engineering due to their structural similarity to the native extracellular matrix, high water content, and tunable properties. mdpi.comresearchgate.net In this context, natural polymers like gelatin and alginate are frequently modified with methacrylate groups to create Gelatin Methacrylate (GelMA) and Alginate Methacrylate (AlgMA), which can be photopolymerized to form stable, cross-linked hydrogel scaffolds. rsc.org

The synthesis of these hydrogel scaffolds often involves combining the methacrylate-functionalized natural polymers with a synthetic monomer, such as 2-hydroxyethyl methacrylate (HEMA). mdpi.comresearchgate.netmdpi.com Various fabrication techniques are employed, including modified cryogelation and porogen leaching methods, to create scaffolds with interconnected porous microstructures. mdpi.comresearchgate.netnih.gov For instance, in a typical cryogelation synthesis, the components (e.g., alginate, gelatin, HEMA) are mixed and stirred at an elevated temperature before being cooled to induce gelation and phase separation, followed by polymerization. mdpi.com The porogen leaching method involves incorporating a porogen, like Pluronic F-127, which is later leached out to create pores within the hydrogel structure. nih.gov

The composition of the hydrogel can be precisely controlled to tailor its properties. GelMA is derived from the chemical modification of gelatin with methacrylic anhydride, which introduces methacrylamide (B166291) and methacrylate groups that can be cross-linked. rsc.org The concentration of GelMA and the degree of methacrylation directly influence the stiffness and mechanical properties of the resulting hydrogel. rsc.org Alginate, a polysaccharide derived from seaweed, can also be functionalized to form AlgMA. researchgate.netrsc.org Hybrid hydrogels combining GelMA and AlgMA can be cross-linked through both photopolymerization of the methacrylate groups and ionic cross-linking of the alginate component, creating robust and adhesive scaffolds. rsc.org These formulations are designed to provide a supportive environment for cell viability and proliferation, making them suitable for a wide range of tissue regeneration applications. mdpi.commdpi.com

Table 2: Comparison of Hydrogel Scaffold Formulations

| Formulation | Key Components | Synthesis Method | Key Properties | Source(s) |

|---|---|---|---|---|

| AGH Hydrogel | Alginate, Gelatin, 2-hydroxyethyl methacrylate (HEMA) | Modified Cryogelation | Interconnected porous microstructure, satisfactory mechanical strength, hydrophilic. | mdpi.comresearchgate.net |

| GelMA-AlgMA Hybrid | Gelatin Methacrylate (GelMA), Alginate Methacrylate (AlgMA) | Photopolymerization and Ionic Cross-linking | Covalently and ionically cross-linked network, bioadhesive properties. | rsc.org |

| PHEMA/G/A/GO Hydrogel | HEMA, Gelatin, Alginate, Graphene Oxide (GO) | Adapted Porogen Leaching | Enhanced mechanical properties, suitable for drug delivery applications. | nih.gov |

| CS-Activated GelMa | Gelatin Methacrylate (GelMa), Calcium Silicate (B1173343) (CS) | Photopolymerization | Enhanced cell proliferation and differentiation, ion-releasing capability. | mdpi.com |

Investigating Calcium Ion Release and Biomineralization Induction Mechanisms on Scaffolds

A key function of bioactive scaffolds in bone and dental tissue engineering is their ability to release specific ions and induce biomineralization, the process of forming new mineral layers, such as hydroxyapatite (HAp). vivarep.comnih.gov The release of calcium ions (Ca²⁺) is particularly important, as these ions act as signaling molecules that can enhance cell adhesion, proliferation, and osteogenic differentiation. mdpi.commdpi.com

The mechanism of biomineralization induction often begins with the release of Ca²⁺ and phosphate (PO₄³⁻) ions from the scaffold material into the surrounding physiological environment. vivarep.commdpi.com Scaffolds containing methacrylate-functionalized calcium phosphate (MCP) are designed specifically for this purpose. vivarep.com When placed in the oral environment or in simulated body fluid, these materials facilitate the transfer of calcium and phosphate ions, creating nucleation sites for mineral precipitation. vivarep.com This leads to the formation of a layer of HAp on the surface of the material, which can integrate with the surrounding tooth or bone structure. vivarep.comresearchgate.net The amount of HAp deposition has been shown to directly correlate with the concentration of MCP within the composite material. mdpi.com

Other scaffold designs also leverage ion release to promote bioactivity. For example, hydrogels incorporating calcium silicate (CS) can release both calcium and silicon ions. mdpi.com The release of Ca²⁺ can chelate with carboxyl groups on tissues, promoting adhesion, while the Si ions have been shown to promote angiogenesis. mdpi.com Similarly, sol-gel hybrid glass scaffolds can be loaded with calcium chloride (CaCl₂) to achieve a sustained release of Ca²⁺, although high initial concentrations can lead to a "burst release". researchgate.netresearchgate.net The formation of a carbonated hydroxyapatite layer on these scaffolds is a hallmark of their bioactivity. researchgate.net However, it is crucial to control the ion concentration, as excessively high levels of Ca²⁺ in the local microenvironment can be toxic to cells. mdpi.com The ultimate goal is to create a scaffold that mimics the natural bone remodeling process, where the material is gradually resorbed and replaced by new, mineralized tissue. nih.gov

Table 3: Factors Influencing Ion Release and Biomineralization

| Factor | Mechanism | Effect on Biomineralization | Source(s) |

|---|---|---|---|

| Scaffold Composition | Presence of bioactive phases like MCP, calcium silicate, or bioactive glass. | Provides a source of Ca²⁺, PO₄³⁻, and Si ions for release. | vivarep.comacs.orgmdpi.com |

| Ion Concentration | Release of Ca²⁺ and PO₄³⁻ ions creates a supersaturated environment. | Creates nucleation sites and drives the precipitation of hydroxyapatite. | vivarep.commdpi.comresearchgate.net |

| Surface Chemistry | Functional groups (e.g., hydroxyl, carboxylate) on the polymer can chelate Ca²⁺ ions. | Act as templates for mineral nucleation and growth. | mdpi.comescholarship.org |

| pH of Microenvironment | Acidic conditions can increase the solubility of calcium phosphate phases, enhancing ion release. | Influences the transformation of mineral phases (e.g., brushite to HAp). | acs.org |

| Porosity | Interconnected pores allow for fluid exchange and ion transport throughout the scaffold. | Facilitates uniform mineral deposition within the scaffold structure. | nih.govescholarship.org |

This compound in Drug Delivery Systems Research (Material Design Aspects)

Design of this compound-Based Carriers for Controlled Release

The design of effective drug delivery systems aims to control the release of therapeutic agents to a specific target at a predictable rate. mdpi.com Inorganic materials like calcium carbonate and calcium phosphate are promising candidates for drug carriers due to their biocompatibility, biodegradability, and porous structures. mdpi.comnih.gov When combined with methacrylate-based polymers, these materials can be formulated into sophisticated carriers with tailored release profiles.

One design strategy involves the creation of pH-responsive carriers. nih.govacs.org Methacrylate-based anionic copolymers (MACs) are widely used as enteric coatings because they are designed to dissolve at specific pH values. acs.org This principle can be applied at the nanoscale to create nanoparticles stabilized by MACs. The release of a drug from such a carrier can be triggered by the change in pH encountered in different physiological environments, such as the acidic conditions within endosomes after cellular uptake. nih.gov The size and stability of these nanoparticle carriers can be precisely controlled by tuning formulation variables like the degree of neutralization of the polymer, ionic strength of the medium, and the ratio of the drug core to the polymer stabilizer. acs.org

Another advanced design involves ion-imprinted polymers (IIPs). acs.org In this approach, a polymer network is synthesized in the presence of the ion to be delivered (e.g., Ca²⁺), creating specific recognition sites. A functional monomer, such as 2-(methacryloyloxy)ethyl acetoacetate, is selected for its ability to form specific interactions with calcium ions. acs.org This "imprinted" material can then act as a carrier, releasing the calcium ions in a sustained manner in a target medium. acs.org The porous structure of carriers like calcium carbonate is also a key design feature, as the porosity can be controlled to regulate both the drug loading capacity and the subsequent release rate. mdpi.com These material design strategies enable the development of "smart" carriers that can release their payload in response to specific stimuli.

Table 4: Design Strategies for Calcium-Based Methacrylate Carriers

| Design Strategy | Material System | Release Mechanism | Key Design Parameters | Source(s) |

|---|---|---|---|---|

| pH-Responsive Nanoparticles | Methacrylate-based anionic copolymers (MACs) stabilizing a drug core. | pH-triggered dissolution of the polymer shell. | Polymer molecular weight, degree of neutralization, ionic strength. | nih.govacs.org |

| Ion-Imprinted Polymers (IIPs) | Methacrylate functional monomers and cross-linkers polymerized around a Ca²⁺ template. | Diffusion-based release from specific binding sites. | Choice of functional monomer, template-to-monomer ratio. | acs.org |

| Porous Microparticles | Porous calcium carbonate particles. | Diffusion from pores; dissolution of the carrier matrix. | Particle size, porosity, shell thickness. | mdpi.comnih.gov |

| Composite Cements | Poly(methyl methacrylate) (PMMA) or other resins loaded with a calcium-based drug salt. | Diffusion from the bulk cement, often with an initial burst release. | Drug loading percentage, cement curing properties. | nih.gov |

Mechanisms of this compound Interaction with Therapeutic Agents (Material Science Focus)

The efficacy of a drug delivery system depends heavily on the interaction between the carrier material and the therapeutic agent it transports. From a material science perspective, these interactions govern both the loading efficiency and the release kinetics of the drug.

A primary mechanism for loading drugs into calcium-based carriers is co-precipitation . nih.gov During the synthesis of calcium carbonate or calcium phosphate particles, the drug is present in the reaction solution. The drug molecules can become physically entrapped within the growing inorganic crystal lattice. nih.gov Furthermore, specific chemical interactions can enhance this process. For instance, therapeutic agents with carboxyl or phosphate groups can engage in electrostatic interactions or chelation with Ca²⁺ ions. nih.govnih.gov An example is the chemotherapeutic drug doxorubicin, which can chelate with calcium ions, leading to its incorporation into the carrier structure during synthesis. nih.gov

For carriers based on methacrylate polymers, electrostatic interactions are also a dominant mechanism. nih.gov Polymer hydrogels containing poly(acrylic acid), a related anionic polymer, can be loaded effectively with positively charged drugs due to the strong attraction between the negatively charged carboxyl groups on the polymer and the drug molecules. nih.gov This interaction not only allows for high drug loading capacity but also influences the release, which can be modulated by changes in pH or ionic strength that disrupt these electrostatic bonds. acs.orgnih.gov

Finally, physical encapsulation is a fundamental mechanism where the drug is simply trapped within the three-dimensional network of a hydrogel or the pores of an inorganic particle. nih.govmdpi.com In this case, the release is primarily controlled by diffusion of the drug out of the carrier matrix. The rate of diffusion is dependent on the porosity and tortuosity of the carrier, the size of the drug molecule, and the swelling behavior of the hydrogel matrix. nih.gov Understanding these fundamental interaction mechanisms is crucial for the rational design of drug carriers with predictable and controlled performance.

Table 5: Mechanisms of Carrier-Drug Interaction

| Interaction Mechanism | Description | Example Carrier/Drug System | Material Science Principle | Source(s) |

|---|---|---|---|---|

| Co-precipitation | The drug is incorporated into the carrier during its formation from precursor ions. | Calcium carbonate particles synthesized in the presence of doxorubicin. | Entrapment within the growing crystal lattice. | nih.gov |

| Chelation | A drug molecule forms multiple coordinate bonds with a single central Ca²⁺ ion. | Doxorubicin (containing chelating functional groups) with Ca²⁺ ions. | Formation of a stable metal-ligand complex. | nih.gov |

| Electrostatic Interaction | Attraction between an ionized drug and oppositely charged functional groups on the polymer carrier. | Positively charged drugs with anionic methacrylate copolymers. | Coulombic attraction between opposite charges. | acs.orgnih.gov |

| Physical Encapsulation | Non-specific trapping of drug molecules within the pores or polymer network of the carrier. | Curcumin loaded into porous HEMA/Gelatin/Alginate hydrogels. | Steric hindrance and diffusion-controlled transport. | mdpi.comnih.gov |

Characterization Techniques for Calcium Methacrylate and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in identifying the functional groups, structural arrangement, and surface characteristics of calcium methacrylate (B99206).

Fourier Transform Infrared Spectroscopy (FTIR/ATR-FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory, is a powerful tool for identifying the functional groups present in calcium methacrylate. The infrared spectrum reveals characteristic absorption peaks corresponding to specific molecular vibrations.

In the analysis of this compound and its composites, several key peaks are observed. The characteristic absorption peaks for the methacrylate group are typically found around 1720 cm⁻¹ and 1638 cm⁻¹. mdpi.comresearchgate.net Another study identified the infrared absorption peak of the C=C double bonds in this compound at approximately 1640 cm⁻¹. nih.gov The stretching of the C=O group, characteristic of the polymethyl methacrylate (PMMA) polymer, gives a sharp peak at 1720 cm⁻¹. repositorioinstitucional.mx

When incorporated into composites, such as with calcium phosphate (B84403), the FTIR spectra can become more complex due to overlapping absorption bands. mdpi.com For instance, in a methacrylate-functionalized calcium phosphate, absorption peaks from C-O and P-O groups are also present, particularly in the 950–1300 cm⁻¹ region. mdpi.com In composites with PMMA, characteristic peaks for the polymer are also visible, such as those at 2996 and 2954 cm⁻¹ (axial deformation of C-H bonds) and 1460 cm⁻¹ (angular deformation of C-H bond). nih.gov The bands related to the axial and angular deformation of the carbonyl group (C=O) in PMMA are observed at 1718 cm⁻¹ and 1191 cm⁻¹, respectively. nih.gov

The following table summarizes the key FTIR absorption bands for identifying functional groups in this compound and its related composites.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1720 | C=O stretching (methacrylate group) | mdpi.comresearchgate.netrepositorioinstitucional.mx |

| ~1638-1640 | C=C stretching (methacrylate group) | mdpi.comresearchgate.netnih.gov |

| 2996, 2954 | C-H axial deformation (aliphatic) | nih.gov |

| 1460 | C-H angular deformation | nih.gov |

| 1191 | C=O angular deformation | nih.gov |

| 950-1300 | C-O and P-O groups (in composites) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. mdpi.comsemanticscholar.org

While specific NMR data for pure this compound is not extensively detailed in the provided search results, the principles of NMR spectroscopy as applied to related methacrylate compounds and polymers are well-established. For instance, in the study of polymethyl methacrylate (PMMA), ¹³C NMR is particularly informative due to its wide range of chemical shifts, which provides better resolution compared to ¹H NMR. mdpi.comsemanticscholar.org The chemical shifts in a ¹³C NMR spectrum can distinguish between different carbon environments, such as those in the carbonyl group, the C=C double bond, and the methyl group. libretexts.org

The DEPT (Distortionless Enhancement by Polarization Transfer) technique can be used in conjunction with ¹³C NMR to determine the number of hydrogens attached to each carbon atom, further aiding in structural elucidation. libretexts.org In studies of related methacrylate monomers like 2-hydroxyethyl methacrylate (HEMA), ¹H NMR has been used to assign peaks to specific protons within the molecule. researchgate.net Similarly, the structure of calcium fructoborate has been investigated using ¹H, ¹¹B, and ¹³C NMR. semanticscholar.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of this compound. researchgate.netcasaxps.com This technique involves irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons.

In the analysis of materials containing calcium and methacrylate groups, XPS can identify the presence of calcium, carbon, and oxygen. The binding energies of the core level electrons (e.g., Ca 2p, C 1s, O 1s) are characteristic of the element and its chemical environment. For example, in the study of calcium films on poly(methyl methacrylate), XPS revealed that calcium atoms preferentially react with the ester groups of PMMA, leading to the formation of a polymeric calcium carboxylate. researchgate.net

The Ca 2p spectrum typically shows two peaks, Ca 2p₃/₂ and Ca 2p₁/₂, due to spin-orbit splitting. The binding energy of the Ca 2p₃/₂ peak for calcium carboxylate species has been observed at 347.5 eV. researchgate.net Other studies have reported Ca 2p₃/₂ and Ca 2p₁/₂ peaks at approximately 347.2 eV and 350.7 eV, respectively. researchgate.net In calcium phosphate materials, the Ca 2p peak is found at a binding energy of 347.7 eV. mdpi.com The O 1s spectrum can also provide valuable information; for instance, a peak at 530.7 eV has been attributed to the Ca-O bond. researchgate.net

The following table presents typical binding energies for elements found in this compound and related materials.

| Element | Core Level | Binding Energy (eV) | Compound/State | Reference |

| Calcium | Ca 2p₃/₂ | 347.5 | Polymeric Ca carboxylate | researchgate.net |

| Calcium | Ca 2p₃/₂ | 347.2 | NLC/CaCO₃/PMMA composite | researchgate.net |

| Calcium | Ca 2p₁/₂ | 350.7 | NLC/CaCO₃/PMMA composite | researchgate.net |

| Calcium | Ca 2p | 347.7 | Hydroxyapatite-FCC | mdpi.com |

| Oxygen | O 1s | 530.7 | Ca-O bond | researchgate.net |

| Oxygen | O 1s | 531.5 | Hydroxyapatite-FCC | mdpi.com |

Near-Edge X-ray Absorption Fine Structure Spectroscopy (NEXAFS) for Bonding Analysis

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for investigating the local electronic structure and bonding environment of atoms in this compound. researchgate.netwikipedia.org This technique is particularly sensitive to the orientation and nature of chemical bonds. mdpi.com

NEXAFS spectra are obtained by tuning the energy of X-rays around the absorption edge of a specific element (e.g., calcium L-edge or carbon K-edge) and measuring the absorption coefficient. The features in the spectrum are related to the transition of a core electron to unoccupied molecular orbitals. researchgate.net

In the context of calcium-containing organic materials, NEXAFS can provide detailed information about the coordination environment of calcium and the nature of the carbon bonds. For example, O K-edge NEXAFS spectra have been used to confirm that the ester groups of PMMA are the primary reaction sites for calcium atoms. researchgate.net Calcium L-edge NEXAFS can reveal the stratification of calcium at the surface of a material. researchgate.net The technique has been successfully used to study functional groups in polymers and can help in the quantification of surface species. researchgate.net

Diffraction and Microscopic Analysis

Diffraction and microscopic techniques are employed to study the crystallinity, phase, and morphology of this compound.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure and phase composition of materials like this compound. The XRD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), provides a fingerprint of the crystalline phases present in a sample.

For derivatives of this compound, such as methacrylate-functionalized calcium phosphate, XRD analysis has shown that the material can be poorly crystalline or amorphous, exhibiting broad peaks in the diffraction pattern. mdpi.com In contrast, when composites containing this compound are subjected to certain conditions, such as immersion in a simulated body fluid, crystalline phases can form. For example, the formation of hydroxyapatite (B223615) (HA) on the surface of a dental resin containing this compound was confirmed by the appearance of characteristic diffraction peaks at 2θ values of 25.7°, 31.56°, 39.48°, 46.42°, and 53.38°, corresponding to the (002), (211), (310), (203), and (004) planes of HA, respectively. nih.gov

The crystallinity index (CI) can be calculated from XRD data to quantify the degree of crystallinity in a sample. researchgate.net This is often determined by comparing the intensity of the crystalline peaks to the total area under the XRD curve. researchgate.net The presence of broad diffraction peaks generally indicates a poorly crystalline or amorphous nature. rsc.org

The following table lists some characteristic XRD peaks for hydroxyapatite formed in the presence of this compound-containing materials.

| 2θ Angle (°) | Miller Indices (hkl) | Crystalline Phase | Reference |

| 25.7 | (002) | Hydroxyapatite (HA) | nih.gov |

| 31.56 | (211) | Hydroxyapatite (HA) | nih.gov |

| 39.48 | (310) | Hydroxyapatite (HA) | nih.gov |

| 46.42 | (203) | Hydroxyapatite (HA) | nih.gov |

| 53.38 | (004) | Hydroxyapatite (HA) | nih.gov |

Scanning Electron Microscopy (SEM) for Morphology and Topography

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at the micro and nano-scale. In the context of this compound and its composites, SEM provides valuable insights into particle shape, size distribution, and the dispersion of fillers within a polymer matrix.

For instance, in the development of dental composites, SEM has been used to examine the surface of experimental materials containing a methacrylate-functionalized calcium phosphate (MCP) component. ravellispa.it These analyses revealed the morphology of the precipitated layer formed on the specimens after immersion in a phosphate-buffered saline (PBS) solution, indicating the material's bioactivity. ravellispa.it Similarly, SEM has been employed to study the surface of nanostructured calcium-incorporated dental implants, revealing a highly-structured texture with irregular, multi-scale hollows. nih.gov

In studies involving poly(methyl methacrylate) (PMMA) composites, SEM micrographs have shown that nanoparticles of calcium carbonate (CaCO3) can be completely covered by the PMMA matrix, resulting in a material that appears as a single phase. tandfonline.com This detailed morphological information is critical for understanding the interfacial adhesion between the filler and the polymer matrix. Furthermore, SEM has been used to assess the morphology of porous PMMA cements loaded with calcium phosphates, confirming the successful incorporation of the calcium phosphate particles. nih.gov

The technique is also instrumental in evaluating the effects of surface modifications. For example, SEM analysis of PMMA-grafted calcium sulfate (B86663) whiskers (CSW-g-PMMA) showed improved interfacial compatibility and adhesion with a PVC matrix compared to unmodified whiskers. mdpi.com

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal nanostructure of materials. This technique is particularly useful for examining the size, shape, and distribution of nanoparticles within a composite material.

In the study of calcium-silicate-hydrate (C-S-H) with poly-methacrylic acid (PMA), TEM was used alongside other techniques to characterize the resulting compounds. scielo.br While the study did not confirm the intercalation of PMA in the interlayer space of C-S-H, it provided evidence of microstructural changes. scielo.br

TEM has been effectively used to analyze the nanostructure of various calcium-containing materials. For example, TEM analysis of nano-hydroxyapatite (n-HA) particles synthesized for use in composites showed an average particle size of 24 ± 8 nm. mdpi.com In another study, TEM was used to examine the morphology of bioglass nanoparticles before and after being coated with chitosan, providing 3D projections of the topographic view. mdpi.com

Furthermore, TEM has been employed to visualize the continuous deposition of a nano-hydroxyapatite mineral film on the surface of PLGA microspheres, showing plate-like nanostructures. researchgate.net The technique has also been used to characterize calcium phosphate nanoparticles, where in the absence of poly(aspartic acid) (pAsp), needle-shaped crystalline hydroxyapatite particles were observed. acs.org

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with SEM or TEM to provide qualitative and quantitative information about the elemental composition of a specific area of the sample.

In the analysis of dental composites containing methacrylate-functionalized calcium phosphate, EDS was used to determine the elemental composition of the surface precipitate, confirming the presence of calcium and phosphorus. ravellispa.it Similarly, in studies of nanostructured calcium-incorporated dental implants, EDS confirmed the presence of calcium on the implant surface. researchgate.net

EDS is also crucial for verifying the composition of synthesized materials. For instance, in the development of materials for soft tissue dead space management, EDS analysis of crystalline deposits in muscle tissue revealed the presence of calcium, phosphorus, and oxygen, indicating a calcium phosphate material rather than residual calcium sulfate. biotechsa.com In another study, EDS analysis of poly(methyl methacrylate) (PMMA) films doped with a perfluoroalkyl substituted molecule showed peaks for calcium in deposited areas after immersion in a simulated aqueous humor solution, confirming calcification. scirp.org

The technique can also provide quantitative data. For example, EDS analysis of PMMA nanofibers containing hydroxyapatite (HA) nanoparticles showed an increase in the percentage of calcium with the addition of a surfactant, with the highest concentration reaching 7.1%. mdpi.com

Thermal and Mechanical Characterization Methodologies (Focused on Material Behavior)

Understanding the thermal and mechanical behavior of this compound and its derivatives is essential for predicting their performance and durability in various applications. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Nanoindentation provide critical data on thermal stability, phase transitions, and mechanical properties at the nanoscale.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of materials and to study their decomposition behavior. A TGA curve, or thermogram, plots the mass change against temperature. slideshare.net

In the context of dental resins functionalized with this compound (CMA), TGA was used to investigate the thermal degradation properties. mdpi.com For a series of copolymers (BTCM), the residual mass at 800 °C increased with a higher concentration of CMA, ranging from 4.6% to 12.3%. mdpi.com This increase was attributed to the calcium content, which transforms into CaCO₃ and ultimately CaO upon heating. mdpi.com

TGA is also employed to analyze composites. For instance, TGA of PMMA-grafted calcium sulfate whiskers (CSW-g-PMMA) was used to determine the grafting rate of PMMA onto the whiskers. mdpi.com In another study on thermo-responsive hydrogels, TGA showed that hydrogels with a higher ratio of ethylene (B1197577) glycol methacrylate (EGMA) decomposed more easily at temperatures above 250 °C, though they still exhibited excellent thermal stability for daily life applications. mdpi.com

The decomposition process often occurs in steps, which can be identified from the TGA curve. For direct resin composites, significant weight loss is often observed at temperatures above 270 °C, which can be due to the volatilization of unreacted monomers or other degradation processes. scielo.br

Table 1: Thermogravimetric Analysis Data for BTCM Dental Resins

| Sample | CMA Concentration | Residual Mass at 800 °C (%) |

|---|---|---|

| BTCM-1 | Lower | 4.6 |

| BTCM-2 | 7.7 | |

| BTCM-3 | 10.1 | |

| BTCM-4 | Higher | 12.3 |

Data sourced from a study on restorative dental resin functionalized with this compound. mdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions